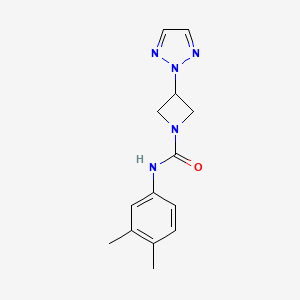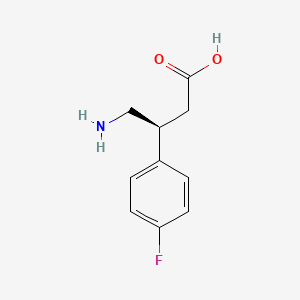![molecular formula C15H22ClN3O B2440468 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide CAS No. 1427880-30-5](/img/structure/B2440468.png)
2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide involves the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and metabolism. Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. This compound also has anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide is its potential as a therapeutic agent for cancer treatment. However, there are also some limitations to its use in lab experiments. This compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide. One area of focus is the development of more potent analogs of this compound that can be used as therapeutic agents for cancer treatment. Another area of research is the investigation of the potential side effects of this compound and the development of strategies to minimize these side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide involves the reaction of 2-chloronicotinic acid with 1-bromo-4-methylpiperidine and N-methylmorpholine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11-5-8-19(9-6-11)12(2)10-18-15(20)13-4-3-7-17-14(13)16/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCOIXDQIKOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)
![3-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2440400.png)
![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)

![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)
![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
